molecular formula C15H17N3O3 B2537013 Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate CAS No. 2137758-17-7

Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate

Cat. No.: B2537013
CAS No.: 2137758-17-7
M. Wt: 287.319
InChI Key: VQGGVDOUUBWXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate typically involves multiple stepsSpecific reagents and conditions may include the use of methyl anthranilate, methylation agents, and catalysts such as palladium on carbon for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents such as methanol, ethanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate involves its interaction with specific molecular targets. This compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate is unique due to its combination of a benzoate ester and a pyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-5-6-10(15(20)21-4)7-11(9)13-12(16-2)8-17-18(3)14(13)19/h5-8,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGGVDOUUBWXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2=C(C=NN(C2=O)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137758-17-7
Record name methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxo-2,3-dihydropyridazin-4-yl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.